N1-(4-methoxyphenethyl)-N2-methylindoline-1,2-dicarboxamide
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Overview
Description
N1-(4-methoxyphenethyl)-N2-methylindoline-1,2-dicarboxamide is a complex organic compound that belongs to the class of indoline derivatives This compound is characterized by the presence of a methoxyphenethyl group and a methylindoline dicarboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-methoxyphenethyl)-N2-methylindoline-1,2-dicarboxamide typically involves multi-step organic reactions. One common method includes the reaction of aniline with diethyl acetylenedicarboxylate and 4-anisaldehyde in the presence of citric acid as a catalyst. This reaction is carried out in ethanol under ultrasound irradiation, yielding a highly substituted pyrrolidinone derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N1-(4-methoxyphenethyl)-N2-methylindoline-1,2-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert quinones back to hydroquinones, which have significant biological importance.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Friedel-Crafts alkylation and acylation reactions often use aluminum chloride (AlCl3) as a catalyst.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different chemical processes.
Scientific Research Applications
N1-(4-methoxyphenethyl)-N2-methylindoline-1,2-dicarboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N1-(4-methoxyphenethyl)-N2-methylindoline-1,2-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N1-(4-methoxyphenethyl)-N2-methylindoline-1,2-dicarboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyphenethyl group enhances its solubility and bioavailability, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-N-[2-(4-methoxyphenyl)ethyl]-2-N-methyl-2,3-dihydroindole-1,2-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-21-19(24)18-13-15-5-3-4-6-17(15)23(18)20(25)22-12-11-14-7-9-16(26-2)10-8-14/h3-10,18H,11-13H2,1-2H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWMKHYOBBVWON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC2=CC=CC=C2N1C(=O)NCCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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